tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate
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Overview
Description
Tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a cyanophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl carbamate with 3-(2-cyanophenyl)-1,2-oxazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate: The compound itself.
Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate: A similar compound with a sulfamoyl group instead of an oxazole ring.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate |
InChI |
InChI=1S/C15H15N3O3/c1-15(2,3)20-14(19)17-13-8-12(18-21-13)11-7-5-4-6-10(11)9-16/h4-8H,1-3H3,(H,17,19) |
InChI Key |
PSCRUOUDTHJKHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NO1)C2=CC=CC=C2C#N |
Origin of Product |
United States |
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